5-Amino-3-azido-1,2,4-triazine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-azido-1,2,4-triazine-6-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-azido-1,2,4-triazine-6-carbonitrile typically involves the reaction of tetrazolediazonium ion with malonic acid dinitrile and nitroacetonitrile . The reaction conditions often include the use of sodium acetate or sodium carbonate as catalysts . The crystalline compounds formed exist in the amino form, and the facile hydrolysis of the amino and azido groups to azauracils suggests the existence of the imino form in solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-azido-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium acetate, sodium carbonate, and various oxidizing or reducing agents . The reaction conditions often involve heating and the use of solvents such as ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2,4-triazine, such as 3-azido-5-amino-6-nitro-1,2,4-triazine .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-azido-1,2,4-triazine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which 5-Amino-3-azido-1,2,4-triazine-6-carbonitrile exerts its effects involves the interaction of its functional groups with molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The amino group can form hydrogen bonds with biological targets, influencing enzyme activity and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-5-amino-1,2,4-triazole: Shares similar structural features but differs in the position of the azido and amino groups.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains both azido and amino groups but has a different ring structure.
Uniqueness
5-Amino-3-azido-1,2,4-triazine-6-carbonitrile is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its high nitrogen content and thermal stability make it particularly valuable for applications in energetic materials and industrial processes .
Eigenschaften
CAS-Nummer |
91459-47-1 |
---|---|
Molekularformel |
C4H2N8 |
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
5-amino-3-azido-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C4H2N8/c5-1-2-3(6)8-4(10-9-2)11-12-7/h(H2,6,8,10) |
InChI-Schlüssel |
XYGXQDVMAIOQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(N=C(N=N1)N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.